Ethyl bromoacetate-2-13C

説明

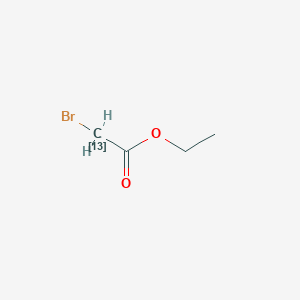

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJJMRNHATNKG-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449998 | |

| Record name | Ethyl bromoacetate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85539-84-0 | |

| Record name | Ethyl bromoacetate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85539-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl bromoacetate-2-¹³C: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromoacetate-2-¹³C is a stable isotope-labeled analog of ethyl bromoacetate, a versatile and reactive reagent in organic synthesis. The specific incorporation of a carbon-13 isotope at the C2 position (the α-carbon) transforms this compound from a standard alkylating agent into a powerful tool for mechanistic elucidation, metabolic tracking, and quantitative analysis in complex biological and chemical systems. Its primary value lies in its ability to introduce a traceable, NMR-active, and mass-distinguishable ethyl acetate moiety into a target molecule. This guide provides an in-depth overview of its chemical and physical properties, spectroscopic signature, synthesis, and critical applications in modern research and pharmaceutical development.

Section 1: Chemical and Physical Properties

Ethyl bromoacetate-2-¹³C is a clear, colorless liquid that shares most of its physical properties with its unlabeled counterpart but is distinguished by its isotopic composition.[1][2] The presence of the ¹³C isotope results in a molecular weight increase of approximately one atomic mass unit.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | Br¹³CH₂CO₂C₂H₅ | |

| Molecular Weight | 167.99 g/mol | [3][4] |

| CAS Number | 85539-84-0 | [4] |

| Appearance | Clear, colorless oil/liquid | [1][2] |

| Boiling Point | 159 °C (lit.) | [1][5] |

| Density | 1.515 g/mL at 25 °C | |

| Refractive Index | n20/D 1.451 (lit.) | [1] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [1] |

| Solubility | Soluble in chloroform, ethyl acetate, alcohol, benzene, ether. Insoluble in water. | [1][2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Chemical Purity | Typically ≥98% | [4][6] |

Section 2: Spectroscopic Characterization

The defining feature of Ethyl bromoacetate-2-¹³C is its unique spectroscopic signature, which is leveraged for tracking and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : The spectrum is dominated by a strong signal for the enriched C2 carbon. The precise chemical shift is solvent-dependent but provides an unambiguous marker for the molecule.[3][7]

-

¹H NMR : The two protons attached to the ¹³C-labeled carbon (Br-¹³CH₂ -C=O) appear as a doublet due to the strong one-bond coupling (¹J_CH) with the ¹³C nucleus. This characteristic splitting pattern is a definitive indicator of successful incorporation and distinguishes the labeled position from all other protons in the molecule. The remaining ethyl group protons exhibit standard triplet and quartet patterns.[8]

-

-

Mass Spectrometry (MS) : The molecule exhibits a distinct M+1 mass shift compared to its unlabeled analog. Its monoisotopic mass is 166.96630 Da.[3] This mass difference allows for clear differentiation in MS-based assays, making it an ideal internal standard for quantitative studies or for tracking the metabolic fate of a drug candidate.

Section 3: Synthesis and Purification

The synthesis of Ethyl bromoacetate-2-¹³C relies on standard esterification chemistry, with the critical distinction being the use of an isotopically labeled starting material. The most common and direct approach is the Fischer esterification of ¹³C-labeled bromoacetic acid.

Causality in Synthesis : The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the bromoacetic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ethanol.[9] Driving the equilibrium towards the product is achieved by using an excess of ethanol or by removing the water formed during the reaction.[10]

Caption: General synthesis workflow for Ethyl bromoacetate-2-¹³C.

Protocol: Synthesis via Fischer Esterification

-

Setup : To a round-bottomed flask equipped with a reflux condenser, add bromoacetic acid-2-¹³C (1.0 eq).

-

Reagents : Add absolute ethanol (10-20 eq) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (0.1-0.2 eq) while cooling in an ice bath.

-

Reaction : Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.[9]

-

Workup : Cool the reaction mixture to room temperature. Carefully pour it over ice water and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying & Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the resulting crude oil by distillation under reduced pressure to yield the final product.[9] This step is critical for removing unreacted starting materials and byproducts, ensuring high chemical purity.

Section 4: Key Applications in Scientific Research

The utility of Ethyl bromoacetate-2-¹³C stems from its function as a labeled alkylating agent. It is a cornerstone reagent for introducing a traceable two-carbon unit in various fields.

-

Mechanistic Studies : It is used as a tracer to follow the carbon backbone through complex reaction sequences, helping to validate or disprove proposed chemical mechanisms.

-

Drug Metabolism and Pharmacokinetics (DMPK) : In drug development, it can be used to synthesize ¹³C-labeled active pharmaceutical ingredients (APIs) or their metabolites.[11][12] When a labeled drug is administered in preclinical studies, its metabolic fate can be precisely tracked and quantified by LC-MS, distinguishing it from endogenous molecules.

-

Proteomics : As a potent alkylating agent, it can be used to modify specific amino acid residues (e.g., cysteine) in proteins.[13] The ¹³C label provides a signature for identifying and quantifying these modifications in mass spectrometry-based proteomics workflows.[6]

-

Organic Synthesis : It serves as a key building block in multi-step syntheses where isotopic labeling is required for downstream applications, such as in the preparation of internal standards for quantitative assays.[4][14] It is notably used in the Reformatsky reaction to form β-hydroxy esters.[15]

Caption: Logical relationships of Ethyl bromoacetate-2-¹³C applications.

Section 5: Handling, Storage, and Safety

Ethyl bromoacetate-2-¹³C is a hazardous substance and must be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.[16][17]

Trustworthiness Through Self-Validation : The protocols for handling this compound are dictated by its inherent reactivity and toxicity. Adherence to these safety measures is a self-validating system; safe handling prevents exposure, validating the risk assessment, while failure to do so can have severe consequences.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapour | |

| Acute Toxicity (Oral) | H300 | Fatal if swallowed | [3] |

| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin | [3] |

| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled | [3] |

Key Safety Precautions :

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[18]

-

Handling : Avoid contact with skin, eyes, and clothing.[17] Do not breathe vapors, which are lachrymatory (tear-inducing) and highly toxic.[2]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[16][17] Some suppliers recommend refrigeration under an inert atmosphere.[1]

-

Incompatibilities : Avoid strong acids, strong bases, and oxidizing agents.[16][18] The compound can be partially decomposed by water.[2]

References

-

PubChem. (n.d.). Ethyl bromoacetate-2-13C. National Center for Biotechnology Information. Retrieved from [Link][3]

-

PubChem. (n.d.). Ethyl bromoacetate. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link][10]

-

Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link][18]

-

SpectraBase. (n.d.). (1-(C-13))-ETHYL-BROMOACETATE. Retrieved from [Link][19]

-

Chemsrc. (n.d.). Ethyl bromoacetate-13C2. Retrieved from [Link][5]

-

Pharmaffiliates. (n.d.). Ethyl Bromoacetate-13C, d2. Retrieved from [Link][11]

-

SpectraBase. (n.d.). [2-(13)C]-ETHYL-BROMOACETATE. Retrieved from [Link][7]

-

Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]

-

LookChem. (n.d.). ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS). Retrieved from [Link][17]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Role of Ethyl Bromoacetate in Modern Organic Synthesis. Retrieved from [Link][12]

-

Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link][15]

-

National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link][13]

Sources

- 1. This compound CAS#: 85539-84-0 [m.chemicalbook.com]

- 2. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H7BrO2 | CID 10964902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. Ethyl bromoacetate-13C2 | CAS#:61898-49-5 | Chemsrc [chemsrc.com]

- 6. isotope.com [isotope.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethyl bromoacetate(105-36-2) 13C NMR spectrum [chemicalbook.com]

- 9. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. nbinno.com [nbinno.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. isotope.com [isotope.com]

- 15. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 16. echemi.com [echemi.com]

- 17. ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 18. lobachemie.com [lobachemie.com]

- 19. spectrabase.com [spectrabase.com]

Synthesis and purification of Ethyl bromoacetate-2-13C.

An In-Depth Technical Guide to the Synthesis and Purification of Ethyl bromoacetate-2-¹³C

Introduction: The Significance of Isotopic Labeling

Ethyl bromoacetate is a fundamental C2 building block and a versatile alkylating agent in organic synthesis, notably in the Reformatsky reaction and the preparation of various pharmaceuticals and agrochemicals.[1] The introduction of a stable isotope, such as Carbon-13, at a specific position transforms this common reagent into a powerful tool for mechanistic studies, metabolic pathway elucidation, and quantitative analysis using mass spectrometry. This guide, intended for researchers and drug development professionals, provides a detailed, field-proven methodology for the synthesis and purification of Ethyl bromoacetate-2-¹³C, starting from commercially available Bromoacetic acid-2-¹³C. Our focus is on the practical execution and the scientific rationale underpinning each step, ensuring a reproducible and high-purity outcome.

Section 1: Safety First - A Mandate for Diligence

Trustworthiness Pillar: Before any reagents are handled, it is imperative to recognize that ethyl bromoacetate is a potent lachrymator (tear-inducing agent) and a highly toxic alkylating agent that can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3] All operations involving this chemical, from reaction setup to final purification, must be conducted within a certified chemical fume hood with robust airflow.[2]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): A full-face respirator or tightly fitting safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., rubber oil-resistant gloves) are mandatory.[4][5] Standard nitrile gloves are insufficient for prolonged handling.

-

Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[5]

-

Spill Management: Have spill kits containing absorbent materials (sand or other non-combustible material) and a neutralizing agent (e.g., sodium bicarbonate solution) readily available.[4] In case of a spill, evacuate the area immediately and follow established institutional protocols.[4]

-

Waste Disposal: All liquid and solid waste must be segregated into appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Section 2: The Synthetic Strategy - Fischer Esterification

The most direct and reliable method for preparing Ethyl bromoacetate-2-¹³C is the Fischer esterification of Bromoacetic acid-2-¹³C with ethanol, using a strong acid catalyst.[6][7] This classic reaction is an equilibrium process, and its success hinges on manipulating reaction conditions to favor product formation.[7][8]

The Mechanism: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.

-

Protonation: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the bromoacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][9]

-

Nucleophilic Attack: A lone pair on the oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[7]

-

Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product.

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. fishersci.dk [fishersci.dk]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatile Probe: A Technical Guide to the Applications of ¹³C Labeled Ethyl Bromoacetate in Research

Abstract

Stable isotope labeling has become an indispensable tool in modern biological and chemical research, offering unparalleled insights into complex dynamic systems. Among the vast array of labeled compounds, ¹³C labeled ethyl bromoacetate emerges as a particularly versatile reagent. Its utility stems from the combination of a reactive bromoacetyl group, which can covalently modify nucleophilic residues in biomolecules, and the presence of a ¹³C isotopic label, which enables sensitive and specific detection by mass spectrometry and NMR spectroscopy. This technical guide provides an in-depth exploration of the core applications of ¹³C labeled ethyl bromoacetate for researchers, scientists, and drug development professionals. We will delve into its use in quantitative proteomics, metabolic tracing, and mechanistic studies, providing both the theoretical underpinnings and practical, field-proven insights to empower your experimental design.

Introduction: The Power of a Labeled Alkylating Agent

Ethyl bromoacetate is a well-known alkylating agent, readily reacting with nucleophiles such as the thiol group of cysteine residues.[1] The introduction of a stable, non-radioactive ¹³C isotope into the ethyl bromoacetate molecule transforms it from a simple chemical reagent into a powerful probe for biological and chemical systems. The ¹³C label serves as a "mass tag," allowing researchers to differentiate between labeled and unlabeled molecules using mass spectrometry.[2] This principle is the foundation of many quantitative and tracer-based experiments.

The choice of labeling position on the ethyl bromoacetate molecule (e.g., at the carbonyl carbon, the alpha-carbon, or both) can be tailored to the specific research question. For instance, labeling at the carbonyl carbon (ethyl bromoacetate-1-¹³C) versus the alpha-carbon (ethyl bromoacetate-2-¹³C) can provide distinct information in metabolic tracing studies.[3][4]

Applications in Quantitative Proteomics: Probing the Cysteine Redoxome

A primary application of ¹³C labeled ethyl bromoacetate is in the field of quantitative proteomics, particularly in studying the redox state of cysteine residues. Cysteine thiols can exist in a reduced state (-SH) or various oxidized states (e.g., disulfides, sulfenic acid), and these modifications play crucial roles in protein function and signaling.[5] Differential alkylation strategies, often employing isotopically labeled reagents, allow for the quantification of these modifications.[6][7]

Principle of Differential Alkylation for Redox Proteomics

The core principle involves a two-step alkylation process to differentiate between reduced and oxidized cysteine residues in a protein sample. A typical workflow is as follows:

-

Step 1: Alkylation of Reduced Cysteines. The protein sample is treated with an unlabeled alkylating agent, such as N-ethylmaleimide (NEM), to block all accessible, reduced cysteine residues.

-

Step 2: Reduction of Oxidized Cysteines. The sample is then treated with a reducing agent, like dithiothreitol (DTT), to reduce any reversibly oxidized cysteines back to their thiol form.

-

Step 3: Alkylation of Newly Reduced Cysteines. The newly exposed thiol groups are then alkylated with ¹³C labeled ethyl bromoacetate.

By analyzing the sample using mass spectrometry, the ratio of the signal from the ¹³C-labeled peptides to the total peptide signal provides a quantitative measure of the proportion of cysteine residues that were originally in an oxidized state.

Experimental Protocol: Quantitative Cysteine Redox Profiling

The following is a generalized protocol for the differential alkylation of cysteine residues using ¹³C labeled ethyl bromoacetate. Optimization of concentrations, incubation times, and temperatures may be necessary for specific protein samples.

Materials:

-

Protein extract

-

Lysis buffer (e.g., 100 mM Tris-HCl, pH 8.5, 4% SDS)

-

Unlabeled N-ethylmaleimide (NEM)

-

Dithiothreitol (DTT)

-

¹³C Labeled Ethyl Bromoacetate (e.g., ethyl bromoacetate-1,2-¹³C₂)

-

Acetone (pre-chilled to -20°C)

-

Trypsin (sequencing grade)

-

Mass spectrometer (e.g., Orbitrap-based)

Procedure:

-

Protein Extraction and Initial Alkylation:

-

Lyse cells or tissues in the presence of a "light" (unlabeled) alkylating agent like iodoacetamide to cap all reduced cysteine thiols.[5]

-

-

Sample Pooling and Reduction:

-

Combine equal amounts of protein from different experimental conditions (e.g., control vs. treated).

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

-

Alkylation with ¹³C Ethyl Bromoacetate:

-

After cooling to room temperature, add ¹³C labeled ethyl bromoacetate to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes to alkylate the newly reduced cysteine thiols.

-

-

Protein Precipitation and Digestion:

-

Precipitate the protein by adding four volumes of cold acetone and incubating at -20°C overnight.

-

Pellet the protein by centrifugation, wash the pellet with cold acetone, and air-dry.

-

Resuspend the protein pellet in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) and digest with trypsin overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify peptides containing the ¹³C-carboxymethylated cysteine modification. The mass shift will depend on the specific ¹³C isotopologue used.

-

Quantify the relative abundance of the ¹³C-labeled peptides across different samples to determine the change in cysteine oxidation state.

-

Diagram: Workflow for Quantitative Cysteine Redox Profiling

Caption: A generalized workflow for the quantitative analysis of cysteine oxidation using differential alkylation with ¹³C labeled ethyl bromoacetate.

Metabolic Tracing: Following the Path of the Acetate Moiety

¹³C labeled ethyl bromoacetate can also be employed as a tracer to investigate metabolic pathways.[8][9][10] Upon cellular uptake, the ester bond of ethyl bromoacetate can be hydrolyzed by esterases, releasing ethanol and ¹³C labeled bromoacetate. The bromoacetate can then be further metabolized, and the ¹³C label can be incorporated into various downstream metabolites.

Potential Metabolic Fates of the ¹³C Label

The precise metabolic fate of the ¹³C label from ethyl bromoacetate will depend on the specific cellular context and the enzymes present. However, some potential pathways include:

-

Incorporation into the Tricarboxylic Acid (TCA) Cycle: The acetate moiety, once released, could potentially be converted to acetyl-CoA and enter the TCA cycle. Tracing the ¹³C label through TCA cycle intermediates can provide insights into cellular energy metabolism.[11][12]

-

Amino Acid Metabolism: The carbon backbone of acetate can be used in the synthesis of certain amino acids.

-

Fatty Acid Synthesis: Acetyl-CoA is a primary building block for fatty acid synthesis.

Experimental Design for Metabolic Tracing

A typical metabolic tracing experiment using ¹³C labeled ethyl bromoacetate would involve the following steps:

-

Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Introduce ¹³C labeled ethyl bromoacetate into the medium at a known concentration and for a specific duration.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism and extract intracellular metabolites.

-

-

Analysis of Labeled Metabolites:

-

Analyze the metabolite extracts using LC-MS or GC-MS to identify and quantify the incorporation of the ¹³C label into various metabolites.[13]

-

-

Metabolic Flux Analysis:

-

The resulting labeling patterns can be used in metabolic flux analysis (MFA) to calculate the rates of metabolic reactions.

-

Diagram: Potential Metabolic Tracing with ¹³C Ethyl Bromoacetate

Caption: A simplified diagram illustrating the potential metabolic fate of the ¹³C label from ethyl bromoacetate.

Mechanistic Studies: Unraveling Enzyme Function and Reaction Pathways

The isotopic label in ¹³C ethyl bromoacetate can be a powerful tool for elucidating reaction mechanisms, particularly in the context of enzyme inhibition and active site mapping.[14][15][16]

Active Site Labeling and Identification

Ethyl bromoacetate is known to react with nucleophilic residues in enzyme active sites, often leading to irreversible inhibition. By using ¹³C labeled ethyl bromoacetate, the site of modification can be precisely identified.

Workflow for Active Site Mapping:

-

Incubate the target enzyme with ¹³C labeled ethyl bromoacetate.

-

Digest the modified enzyme with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the peptide containing the ¹³C-carboxymethyl modification. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that was modified.

This information is invaluable for understanding the structure and function of the enzyme's active site.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[17][18] Measuring the KIE can provide detailed information about the transition state of the rate-determining step of a reaction.[19][20][21]

By comparing the reaction rates of unlabeled ethyl bromoacetate with, for example, ethyl bromoacetate-2-¹³C, researchers can determine if the C-Br bond is broken in the rate-determining step. A significant KIE would suggest that this bond cleavage is a key part of the reaction mechanism.

Data Presentation and Considerations

Quantitative Data Summary

| Application | Key Measurement | Typical Data Output |

| Quantitative Proteomics | Ratio of ¹³C-labeled to unlabeled peptides | Fold change in cysteine oxidation between samples. |

| Metabolic Tracing | Mass isotopomer distribution of metabolites | Fractional contribution of the tracer to metabolite pools; metabolic flux rates. |

| Mechanistic Studies | Mass shift of modified peptides; reaction rates | Identification of active site residues; Kinetic Isotope Effect (k¹²/k¹³). |

Choosing the Right ¹³C Isotopologue

The position of the ¹³C label(s) in the ethyl bromoacetate molecule is a critical experimental parameter.

-

Ethyl bromoacetate-1-¹³C: The label is on the carbonyl carbon.[3] This is useful for tracing the acetate backbone.

-

Ethyl bromoacetate-2-¹³C: The label is on the alpha-carbon adjacent to the bromine.[4] This can be used to study reactions involving this carbon, such as in KIE studies.

-

Ethyl bromoacetate-1,2-¹³C₂: Both carbons of the acetyl group are labeled.[22] This provides a stronger mass shift, which can be beneficial for detection and for tracing the intact two-carbon unit in metabolism.

Conclusion and Future Perspectives

¹³C labeled ethyl bromoacetate is a multifaceted tool with broad applicability in modern research. Its utility in quantitative proteomics, metabolic tracing, and mechanistic studies provides researchers with a powerful means to investigate complex biological and chemical systems. As mass spectrometry and NMR technologies continue to advance in sensitivity and resolution, the applications of such precisely labeled chemical probes will undoubtedly expand, enabling deeper insights into the intricate workings of the cell and facilitating the development of new therapeutic strategies.

References

-

Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis. (n.d.). PubMed Central. [Link]

-

Site-specific quantitative cysteine profiling with data-independent acquisition-based mass spectrometry. (2023). PubMed. [Link]

-

Using Quantitative Redox Proteomics to Dissect the Yeast Redoxome. (n.d.). PubMed Central. [Link]

-

Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. (2018). Nature Communications. [Link]

-

Kinetic Isotope Effect (Péter, 2023). (2023). Baran Lab. [Link]

-

Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). Nature Communications. [Link]

-

Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis. (n.d.). [Link]

-

Hyperpolarized [1,3-13C2 ]Ethyl Acetoacetate Is a Novel Diagnostic Metabolic Marker of Liver Cancer. (2015). PubMed. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). PubMed Central. [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PubMed Central. [Link]

-

Experimental and computational active site mapping as a starting point to fragment-based lead discovery. (2012). PubMed. [Link]

-

Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). DASH (Harvard). [Link]

-

¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. (2011). PubMed. [Link]

-

Profiling the metabolism of human cells by deep 13C labeling. (n.d.). PubMed Central. [Link]

-

Mapping Enzyme Active Sites in Complex Proteomes. (n.d.). PubMed. [Link]

-

Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis. (n.d.). PubMed Central. [Link]

-

13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. (n.d.). PubMed Central. [Link]

-

Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (2017). PubMed. [Link]

-

P-14 Module 5 active site mapping. (2017). YouTube. [Link]

-

13C Isotope Labeled. (n.d.). Romer Labs. [Link]

-

Chemical Mapping Exposes the Importance of Active Site Interactions in Governing the Temperature Dependence of Enzyme Turnover. (n.d.). PubMed Central. [Link]

-

13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. (n.d.). Science. [Link]

-

Large-Scale Profiling of Cellular Metabolic Activities Using Deep 13C Labeling Medium. (n.d.). Current Protocols. [Link]

-

13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. (2023). ResearchGate. [Link]

-

High-throughput Mass Spectrometric Discovery of Protein Post-translational Modifications. (n.d.). [Link]

-

Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution. (2023). ResearchGate. [Link]

-

Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). PubMed Central. [Link]

-

7.1: Kinetic Isotope Effects. (2022). Chemistry LibreTexts. [Link]

-

Mapping protein post-translational modifications with mass spectrometry. (n.d.). PubMed. [Link]

-

Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). (n.d.). [Link]

-

Assessment of enzyme active site positioning and tests of catalytic mechanisms through X-ray–derived conformational ensembles. (2020). PubMed Central. [Link]

-

Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. (n.d.). PubMed Central. [Link]

-

Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. (2021). Redox Biology. [Link]

-

Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. (2021). Alex Kentsis. [Link]

-

Ethyl bromoacetate-2-13C. (n.d.). PubChem. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. This compound | C4H7BrO2 | CID 10964902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Quantitative Redox Proteomics to Dissect the Yeast Redoxome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and computational active site mapping as a starting point to fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mapping enzyme active sites in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. baranlab.org [baranlab.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. dash.harvard.edu [dash.harvard.edu]

- 20. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. isotope.com [isotope.com]

An In-Depth Technical Guide to the Alkylating Mechanism of Ethyl Bromoacetate-2-¹³C

Executive Summary

Ethyl bromoacetate (EBA) is a potent and versatile alkylating agent widely employed in organic synthesis and chemical biology.[1] Its utility is significantly enhanced through isotopic labeling, specifically with Carbon-13 at the C-2 (alpha) position. This guide provides a comprehensive technical overview of the mechanism of action for ethyl bromoacetate-2-¹³C. We will explore the fundamental principles of its reactivity, the profound analytical advantages conferred by the ¹³C label, and its application as a precision tool in proteomics for probing nucleophilic sites within complex biological systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and providing robust, self-validating protocols for its application.

Chapter 1: The Fundamental Chemistry of Ethyl Bromoacetate as an Alkylating Agent

1.1 The Principle of Alkylation

Alkylating agents are a class of reactive molecules that introduce an alkyl group into a nucleophilic substrate.[2] This process, known as alkylation, proceeds through the formation of a covalent bond between the alkylating agent and the nucleophile.[2] In biological contexts, the primary nucleophiles are heteroatoms like sulfur, nitrogen, and oxygen found in the side chains of amino acids, DNA bases, and other small molecules. The efficacy and specificity of an alkylating agent are dictated by its chemical structure, the nature of its leaving group, and the reactivity of the target nucleophile.

1.2 Core Reactivity of Ethyl Bromoacetate

Ethyl bromoacetate (CH₂BrCO₂C₂H₅) is an α-haloester, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions.[3] Its structure features two key components that govern its function:

-

The Electrophilic α-Carbon (C-2): The carbon atom bonded to the bromine is highly electrophilic. This is due to the strong inductive electron-withdrawing effect of both the adjacent bromine atom and the carbonyl group of the ester. This electron deficiency makes the α-carbon a prime target for attack by electron-rich nucleophiles.

-

The Bromide Leaving Group: Bromine is an excellent leaving group because its large atomic radius allows it to stabilize the negative charge it acquires upon bond cleavage. This facilitates the departure of the bromide ion (Br⁻) during the substitution reaction.

1.3 The Sₙ2 Reaction Mechanism

The reaction between ethyl bromoacetate and most nucleophiles proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4][5] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs.

The key characteristics of this mechanism are:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the ethyl bromoacetate and the nucleophile.[4]

-

Stereospecificity: The reaction proceeds with an inversion of stereochemistry at the α-carbon, although this is not relevant for the achiral ethyl bromoacetate.

-

Transition State: The reaction passes through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon. The α-carbonyl group helps to stabilize this transition state through delocalization of the developing negative charge.[3]

Factors influencing the Sₙ2 reaction rate include the strength of the nucleophile, steric hindrance at the reaction center, and the polarity of the solvent.[4] For instance, thiols and their conjugate bases (thiolates) are exceptionally potent nucleophiles and react rapidly with ethyl bromoacetate.[5]

Chapter 2: The Significance of the ¹³C Isotopic Label

2.1 Isotopic Labeling as a Mechanistic Tool

Stable isotope labeling is a powerful technique for elucidating reaction mechanisms and tracking molecules through complex systems.[6] By replacing an atom with its heavier, stable isotope (like ¹³C for ¹²C), a "tag" is introduced that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without altering the chemical reactivity of the molecule.[7][8]

2.2 Ethyl Bromoacetate-2-¹³C: A Precision Reagent

In ethyl bromoacetate-2-¹³C, the naturally abundant ¹²C atom at the reactive α-carbon position is replaced with a ¹³C isotope.[9][10] This specific placement is critical: because the C-2 position is the direct site of nucleophilic attack, the ¹³C label acts as an unambiguous tracer for the alkyl group as it is transferred to the substrate. This labeled compound is typically synthesized via the esterification of ¹³C-labeled bromoacetic acid.[11][12]

2.3 Analytical Advantages of the ¹³C Label

The introduction of the ¹³C atom provides two major analytical benefits:

-

Mass Spectrometry (MS): The ¹³C label introduces a predictable mass shift (+1.00335 Da) in any molecule or fragment containing the labeled carbon. In proteomics, this allows for the clear differentiation between peptides alkylated by labeled EBA and their unlabeled counterparts.[13] This is the foundation for highly accurate quantitative proteomic strategies.[6][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the natural abundance of ¹³C is only ~1.1%, labeling enriches this to >99%. This dramatically enhances the signal in ¹³C NMR spectra, making it possible to observe the labeled carbon's chemical environment directly.[7][15] This provides definitive proof of covalent bond formation and can be used to characterize the structure of the resulting product.[16][17]

Chapter 3: Mechanism of Action in Biological Systems: A Proteomics Perspective

3.1 Targeting Nucleophilic Amino Acid Residues

In drug development and proteomics, EBA is used to probe and modify proteins.[1] Several amino acid side chains possess nucleophilic character, but their reactivity with EBA varies significantly.

-

Cysteine (Thiol Group): The thiol (-SH) group of cysteine is the most reactive nucleophile under typical physiological conditions (pH ~7-8.5). Deprotonation to the highly nucleophilic thiolate anion (S⁻) makes cysteine residues exceptionally potent targets for EBA.[5][18]

-

Histidine, Lysine, Methionine: Other residues like histidine (imidazole ring), lysine (primary amine), and methionine (thioether) can also be alkylated, but generally require more forcing conditions or are significantly less reactive than cysteine.[1] The high chemoselectivity of EBA for cysteines is a cornerstone of its use in proteomics.[19]

3.2 The S-Alkylation of Cysteine

The primary mechanism of action in protein modification is the S-alkylation of cysteine residues. This reaction is critical in proteomics sample preparation to cap free thiols after the reduction of disulfide bonds, preventing them from re-oxidizing and ensuring proper protein digestion and analysis.[18][20]

The causality is straightforward:

-

Reduction: Disulfide bonds are first cleaved using a reducing agent like dithiothreitol (DTT).

-

Alkylation: Ethyl bromoacetate-2-¹³C is added, and the newly exposed, highly nucleophilic cysteine thiolate groups attack the electrophilic ¹³C-labeled α-carbon.

-

Covalent Adduct Formation: A stable thioether bond is formed, covalently attaching the ¹³C-labeled carboxymethyl group to the cysteine residue.

Caption: Sₙ2 mechanism of cysteine S-alkylation by ethyl bromoacetate-2-¹³C.

Chapter 4: Experimental Protocols and Methodologies

4.1 Protocol: In-Solution Alkylation for Proteomic Analysis

This protocol describes a standard method for preparing a protein sample for mass spectrometry analysis using ethyl bromoacetate-2-¹³C. The goal is to achieve complete and specific alkylation of cysteine residues.

Methodology Rationale:

-

Denaturation: Proteins are unfolded using urea or guanidine-HCl to expose all cysteine residues, including those buried within the protein core.

-

Reduction: Disulfide bonds are cleaved by a reducing agent (DTT) to ensure all cysteines are in their free thiol form. This step must precede alkylation.

-

Alkylation: Ethyl bromoacetate-2-¹³C is added in molar excess to drive the reaction to completion. The reaction is performed in the dark as haloacetyl reagents can be light-sensitive.[18]

-

Quenching: A quenching reagent (like excess DTT) is added to react with any remaining EBA, preventing non-specific modification of other residues or reagents in subsequent steps.

Step-by-Step Protocol:

-

Protein Solubilization & Denaturation:

-

Dissolve the protein sample (e.g., 1 mg) in 1 mL of denaturation buffer (e.g., 6 M Urea, 100 mM Tris-HCl, pH 8.5).

-

-

Reduction of Disulfide Bonds:

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM.

-

Incubate the mixture at 37°C for 1 hour. This ensures complete reduction of all disulfide bridges.

-

-

Alkylation with Ethyl Bromoacetate-2-¹³C:

-

Cool the sample to room temperature.

-

Add ethyl bromoacetate-2-¹³C to a final concentration of 25 mM. (Note: A 2 to 2.5-fold molar excess over the reducing agent is a common starting point).

-

Incubate for 45 minutes at room temperature in complete darkness.

-

-

Quenching the Reaction:

-

Add DTT to a final concentration of 20 mM to quench any unreacted ethyl bromoacetate-2-¹³C.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for MS:

-

The protein sample is now ready for buffer exchange, proteolytic digestion (e.g., with trypsin), and subsequent LC-MS/MS analysis.

-

4.2 Experimental and Analytical Workflow

The power of using ethyl bromoacetate-2-¹³C is fully realized in the data acquisition and analysis workflow, which is designed to precisely identify the modified peptides.

Caption: Standard proteomics workflow for identifying ¹³C-labeled alkylated peptides.

Chapter 5: Data Interpretation and Validation

5.1 Interpreting Mass Spectrometry Data

The key signature of a successful alkylation with ethyl bromoacetate-2-¹³C is a specific mass increase on cysteine-containing peptides. The ethyl ester is typically hydrolyzed during sample processing, resulting in a carboxymethyl modification.

Table 1: Expected Mass Shifts for Cysteine Modification

| Alkylating Agent | Label | Modification | Monoisotopic Mass Shift (Da) |

| Ethyl Bromoacetate | Unlabeled | Carboxymethyl | +58.0055 |

| Ethyl Bromoacetate-2-¹³C | ¹³C at α-carbon | ¹³C-Carboxymethyl | +59.0088 |

| Ethyl Bromoacetate-1,2-¹³C₂ | ¹³C at both carbons | ¹³C₂-Carboxymethyl | +60.0122 |

Note: The mass of the carboxymethyl group (-CH₂COOH) is calculated. The ¹³C label adds 1.00335 Da per labeled carbon.

When analyzing MS/MS data, the fragment ions (b- and y-ions) containing the modified cysteine will also exhibit this specific mass shift, allowing for unambiguous localization of the alkylation site.

5.2 Validation with ¹³C NMR Spectroscopy

For mechanistic validation or structural confirmation of a reaction with a purified substrate, ¹³C NMR is the definitive tool.[7]

Expected Observations:

-

Reactant (Ethyl Bromoacetate-2-¹³C): A strong, sharp signal in the ¹³C NMR spectrum corresponding to the α-carbon (¹³CH₂-Br) will be observed, typically in the range of 25-35 ppm.

-

Product (S-alkylated Adduct): After reaction with a thiol, this signal will disappear and a new signal will appear further downfield, characteristic of a carbon in a thioether linkage adjacent to a carbonyl group (R-S-¹³CH₂-C=O), typically in the 35-45 ppm range. This chemical shift provides direct evidence of the formation of the C-S bond at the labeled position.

This self-validating system, combining the precise mass shift in MS with the definitive structural information from NMR, provides an exceptionally high degree of confidence in the experimental results.

Conclusion

Ethyl bromoacetate-2-¹³C is far more than a simple alkylating agent; it is a high-precision chemical probe. Its mechanism of action is a classic Sₙ2 reaction, targeted with high selectivity towards nucleophilic cysteine residues in proteins. The true power of this reagent lies in the strategically placed ¹³C label on the reactive α-carbon. This label serves as a robust analytical handle, enabling researchers to track the transfer of the alkyl group with high fidelity using mass spectrometry and to confirm the resulting covalent adduct with NMR spectroscopy. For professionals in drug discovery and proteomics, mastering the application of ethyl bromoacetate-2-¹³C provides a reliable and quantitative method to map reactive sites, validate targets, and understand complex biological mechanisms at a molecular level.

References

-

Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175. [Link]

-

Rajasekaran, K., & Gnanasekaran, C. (1986). Reaction of ethyl bromoacetate with substituted naphthoate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 47-53. [Link]

-

Ataman Kimya. Ethyl Bromoacetate. Ataman Kimya Product Page. [Link]

-

Shastri, K. S., et al. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 85(11), 5521–5528. [Link]

-

Kim, H., et al. (2019). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. ACS Omega, 4(6), 10954–10961. [Link]

-

Marvel, C. S., & du Vigneaud, V. (1931). Ethyl Bromoacetate. Organic Syntheses, 11, 48. [Link]

-

Maaheimo, H., et al. (2008). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 424, 189-213. [Link]

-

Igaki, K., et al. (2008). Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds. Journal of Agricultural and Food Chemistry, 56(22), 10832-7. [Link]

-

Yang, Y., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2974–2981. [Link]

-

National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate. NTP Technical Report. [Link]

-

Philp, C. J., et al. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 50(80), 11931-11934. [Link]

-

Chen, P., et al. (2011). Protein turnover demonstrated in mass spectra for a peptide from [13C]-labeled ATP synthase CF1 β-subunit. ResearchGate. [Link]

-

Douglass, E. F., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]

-

Deperalta, G., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 3007-3016. [Link]

-

Kopylov, A. T., et al. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]

-

Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 545. [Link]

-

Whitelegge, J. P. (2005). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 2(2), 257-268. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10964902, Ethyl bromoacetate-2-13C. PubChem. [Link]

-

Kim, J., et al. (2023). A Nucleophilic Activity‐Based Probe Enables Profiling of PLP‐Dependent Enzymes. Chemistry – A European Journal, 29(46), e202301140. [Link]

-

Hale, J. E., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-81. [Link]

-

Herlevi, M. J., & Gellman, S. H. (2023). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]

-

Kim, S., & Kim, S. (2018). Identification of Nucleophilic Probes for Protease-Mediated Transpeptidation. Molecules, 23(9), 2109. [Link]

-

Rehman, A., et al. (2022). Reviewing the Pharmacology of Alkylating Agents. StatPearls. [Link]

-

Kim, S., & Kim, S. (2018). Identification of Nucleophilic Probes for Protease-Mediated Transpeptidation. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7748, Ethyl bromoacetate. PubChem. [Link]

-

Davis, T. D. (2023). Activity-Based Protein Profiling on Nucleophilic Amino Acid Residues with Pyrocarbonates. ScholarWorks@UARK. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nursingcecentral.com [nursingcecentral.com]

- 3. ias.ac.in [ias.ac.in]

- 4. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C4H7BrO2 | CID 10964902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 溴乙酸乙酯-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of Ethyl bromoacetate-2-¹³C

This guide provides comprehensive safety and handling protocols for Ethyl bromoacetate-2-¹³C, a stable isotope-labeled compound used by researchers, scientists, and drug development professionals. While the ¹³C label is non-radioactive and primarily serves as a tracer for mass spectrometry or NMR-based studies, the fundamental chemical reactivity and toxicology of the molecule are identical to its unlabeled counterpart, Ethyl bromoacetate.[1] The protocols outlined herein are designed to mitigate the significant risks associated with this substance, which is classified as acutely toxic and a potent lachrymator.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the hazards associated with Ethyl bromoacetate-2-¹³C is the foundation of its safe use. Its danger lies in its high acute toxicity via all routes of exposure and its ability to cause severe, potentially permanent, damage to tissues.[2][3] The underlying mechanism for its toxicity is related to its function as a potent alkylating agent, which allows it to react with biological macromolecules, leading to cellular disruption and toxicity.[2]

GHS Hazard Profile

The Globally Harmonized System (GHS) classification for Ethyl bromoacetate underscores its severe hazard potential. All personnel must be familiar with these symbols and their implications before handling the material.

| GHS Pictogram | Signal Word | Hazard Class & Statement |

| Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. [4][5][6] | |

| Danger | H226: Flammable liquid and vapour. [6] |

Toxicological Dangers

-

Acute Toxicity: The primary danger of Ethyl bromoacetate is its extreme toxicity. It is classified as fatal upon inhalation, ingestion, or dermal contact.[4][5][7] This necessitates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy to prevent any direct contact.

-

Lachrymatory & Irritant Effects: Ethyl bromoacetate is a powerful lachrymator, meaning its vapors are intensely irritating to the eyes, causing tearing and pain.[2][5][8] Exposure to a concentration as low as 8 ppm for over a minute is considered unbearable.[2] Direct contact with the liquid can cause severe skin irritation, burns, and permanent eye damage.[2][3]

-

Respiratory Irritation: Inhalation of vapors can severely irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and, in cases of higher exposure, a life-threatening buildup of fluid in the lungs (pulmonary edema).[3]

-

Potential Chronic Effects: Due to its structure as an α-halo acetate and its potential alkylating activity, Ethyl bromoacetate is suspected of being a carcinogen, though comprehensive long-term toxicity data is limited.[2]

Physicochemical Properties & Hazards

Understanding the physical properties is crucial for safe handling, storage, and emergency response.

| Property | Value |

| CAS Number | 85539-84-0 (for Ethyl bromoacetate-2-¹³C) |

| Molecular Formula | Br¹³CH₂CO₂C₂H₅ |

| Molecular Weight | ~167.99 g/mol |

| Appearance | Clear, colorless liquid[5] |

| Boiling Point | ~159 °C (lit.) |

| Flash Point | 48 °C (118.4 °F) - closed cup |

| Density | ~1.515 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene.[5][8] |

-

Flammability: As a flammable liquid, it must be kept away from all sources of ignition, including heat, sparks, and open flames.[3][9] Electrical equipment used in the vicinity must be properly grounded and explosion-proof.[6]

-

Reactivity: The compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[3][4] Critically, it reacts with water or steam to produce toxic and corrosive hydrogen bromide gas.[3][8]

The ¹³C Isotope: A Note on Non-Radioactivity

It is essential to differentiate between stable and radioactive isotopes. The ¹³C label in this compound is a stable, non-radioactive isotope . Therefore, no radiological precautions are necessary. The safety protocols are dictated entirely by the chemical toxicity of the Ethyl bromoacetate molecule itself. The purpose of the label is to create a mass shift (M+1) for tracking the molecule and its metabolites in mass spectrometry-based analyses.[10]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Given the extreme toxicity of Ethyl bromoacetate-2-¹³C, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, followed by meticulous selection and use of PPE.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions over reliance on PPE alone. This hierarchy provides a framework for implementing the safest possible system of work.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions.

Mandatory Engineering Controls

All handling of Ethyl bromoacetate-2-¹³C must be performed inside a certified, functioning chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). The work should be conducted at least 6 inches inside the sash. An emergency shower and eyewash station must be immediately accessible and tested regularly.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is not a substitute for proper engineering controls but is essential as the final barrier. Selection of the correct PPE is critical to prevent a fatal exposure.

| Body Area | Required PPE | Specifications & Rationale |

| Respiratory | Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges or a Supplied-Air Respirator (SAR). | Rationale: The high inhalation toxicity requires respiratory protection, especially when handling outside of a fume hood (which is not recommended) or during a spill. An APR may be sufficient inside a functioning hood, but an SAR/SCBA is required for emergency spill response.[3][4][11] |

| Hands | Double-gloving with chemically resistant gloves. | Rationale: Dermal contact is fatal. An inner nitrile glove provides baseline protection, while an outer, heavier-duty glove (e.g., butyl rubber, Viton™) provides robust resistance. Gloves must be inspected for defects before each use and changed immediately upon any sign of contamination.[7][11][12] |

| Eyes/Face | Chemical splash goggles AND a full-face shield. | Rationale: The lachrymatory nature and potential for permanent eye damage from splashes necessitate this dual protection. The face shield protects the skin on the face, and the goggles provide a seal around the eyes.[4][11][13] |

| Body | Chemically resistant lab coat or apron worn over long pants and fully enclosed shoes. | Rationale: Protects against splashes and contamination of personal clothing. Fabric should be flame-retardant.[4][11] |

Section 3: Standard Operating Procedures (SOPs)

Strict adherence to established protocols is non-negotiable.

General Handling Precautions

-

Designate a Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.

-

Pre-Use Inspection: Before starting, ensure the fume hood is operational, the emergency shower/eyewash is clear, and all necessary PPE and spill cleanup materials are immediately available.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

-

Transport: When moving the compound, even short distances, ensure the container is sealed and placed within a secondary, shatter-proof container.

Protocol: Weighing and Preparing a Stock Solution

-

Preparation: Don all required PPE (Section 2.3). Place a tared, sealable vial on an analytical balance inside the chemical fume hood.

-

Aliquot Transfer: Using a gas-tight syringe or a calibrated positive-displacement pipette, carefully withdraw the desired volume of Ethyl bromoacetate-2-¹³C from the primary container.

-

Dispensing: Slowly dispense the liquid into the tared vial, avoiding any splashing.

-

Sealing: Immediately seal the vial tightly. Re-seal the primary container.

-

Weighing: Record the mass of the liquid.

-

Dilution: Unseal the vial and, using a new pipette, slowly add the desired solvent to the vial.

-

Mixing: Re-seal the vial and mix gently by inversion or vortexing until the solution is homogeneous.

-

Cleanup: Properly dispose of the pipette tips and any contaminated wipes into the designated halogenated organic waste container.

Section 4: Storage and Waste Management

Proper storage and disposal are critical for preventing accidental exposures and environmental contamination.

Safe Storage Protocols

-

Location: Store in a designated, locked, and well-ventilated cabinet away from general laboratory traffic.[7][9] The storage area should be cool and dry.[3][7]

-

Ignition Sources: The storage area must be free of heat, sparks, and open flames.[3]

-

Segregation: Crucially, store Ethyl bromoacetate-2-¹³C separately from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]

-

Container: Keep the container tightly closed at all times when not in use.[4][7] Ensure the original manufacturer's label is intact and legible.

Waste Characterization and Disposal

Ethyl bromoacetate-2-¹³C is a halogenated organic compound .[14] As such, all waste streams containing this chemical must be segregated from non-halogenated waste.

-

Waste Collection: Collect all liquid waste (unused solutions, rinsates) and solid waste (contaminated pipette tips, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container for Halogenated Organic Waste .[15][16]

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl bromoacetate-2-¹³C," and a list of any other components.[15]

-

Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[15]

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Disposal must be conducted by a licensed hazardous waste management company, typically via high-temperature incineration.[4][17]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can be the difference between a contained incident and a tragedy.

Emergency Spill Response Workflow

Caption: A stepwise workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Procedure (Minor Spills Only)

This procedure is for trained personnel only for very small spills (<50 mL) inside a chemical fume hood. For any larger spill, or any spill outside a hood, evacuate and call emergency services.[18]

-

Alert & Isolate: Alert others in the lab and restrict access to the area. Ensure the fume hood is running.[19]

-

Don PPE: Put on all PPE as specified in Section 2.3, including a respirator.

-

Contain: If the spill is spreading, create a dike around it using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[20]

-

Absorb: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.[20]

-

Collect: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated, sealable container for halogenated waste.[19][21]

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste container.

-

Dispose: Seal and label the waste container and arrange for disposal via EHS.

-

Report: Fully document and report the incident to your supervisor.[19]

First Aid for Exposures

Immediate and aggressive first aid is critical. In all cases of exposure, seek immediate medical attention after starting first aid.[22] Provide the Safety Data Sheet (SDS) to the medical personnel.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the victim to fresh air.[4][22] 2. If breathing is difficult, have a trained person administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Call for immediate medical assistance. [23] |

| Skin Contact | 1. Immediately begin flushing the affected area with copious amounts of water while removing all contaminated clothing, shoes, and jewelry.[3][22] 2. Use an emergency safety shower if the contact area is large.[24] 3. Continue flushing for at least 15 minutes. 4. Call for immediate medical assistance. [4] |

| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][22] 2. Remove contact lenses if present and easy to do. 3. Call for immediate medical assistance. [4] |

| Ingestion | 1. Do NOT induce vomiting. [23] 2. Have the conscious victim rinse their mouth thoroughly with water.[4][7] 3. Call for immediate medical assistance. [4][8] |

Conclusion

Ethyl bromoacetate-2-¹³C is an invaluable tool for specific research applications, but its utility is matched by its extreme hazard profile. It is fatal if swallowed, inhaled, or absorbed through the skin. There is no margin for error when handling this compound. All researchers, scientists, and professionals must commit to a culture of safety, employing a rigorous combination of engineering controls, appropriate PPE, and strict adherence to established protocols. By understanding the risks and diligently applying the precautions detailed in this guide, this chemical can be used to advance scientific discovery without compromising personal safety.

References

-

National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

-

New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Ethyl Bromoacetate. [Link]

-

LookChem. (n.d.). ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS). [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

-

OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

-

A-Lined Handling Systems, Inc. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]

-

U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

-

Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. [Link]

-

National Institutes of Health (NIH), PubChem. (n.d.). Ethyl bromoacetate. [Link]

-

U.S. Department of Energy, OSTI.GOV. (1984). Disposal process for halogenated organic material (Patent). [Link]

-

KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

-

DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]

-

Unknown. (n.d.). Hazardous Waste Segregation. [Link]

-

Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

American Chemical Society Publications. (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. [Link]

-

Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]

-

University of Toronto, Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]

-

Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

-

ChemCERT. (2016). Emergency Chemical Spill Response. [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. [Link]

-

Chemicals Knowledge Hub, Royal Society of Chemistry. (2023). The importance of isotopic labelling in drug development. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

-

University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]

-

Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. nj.gov [nj.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 14. bucknell.edu [bucknell.edu]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 16. 7.2 Organic Solvents [ehs.cornell.edu]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. chemcert.com.au [chemcert.com.au]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. acs.org [acs.org]

- 21. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. safety.fsu.edu [safety.fsu.edu]

A Technical Guide to the Commercial Sourcing and Application of Ethyl bromoacetate-2-¹³C for Advanced Research

Executive Summary

Stable isotope-labeled (SIL) compounds are foundational to modern quantitative analysis, enabling a level of precision and accuracy that is indispensable in drug development, metabolomics, and proteomics. Among these, Ethyl bromoacetate-2-¹³C serves as a critical reagent and internal standard. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It details the commercial supplier landscape, offers critical guidance on supplier selection, and presents validated, step-by-step protocols for its practical application in a laboratory setting. The objective is to bridge the gap between sourcing and successful experimental execution, ensuring data integrity and reproducibility.

The Foundational Role of Ethyl bromoacetate-2-¹³C in Quantitative Science

Chemical Identity and Properties

Ethyl bromoacetate-2-¹³C is the stable isotope-labeled form of Ethyl bromoacetate, where the carbon atom at the C2 position (adjacent to the bromine atom) is replaced with a ¹³C isotope. This single neutron addition increases the molecular weight by approximately one Dalton without altering the chemical reactivity or physical properties of the molecule.[1][2] This chemical equivalence is the cornerstone of its utility.[2]

-

Chemical Formula: Br¹³CH₂CO₂C₂H₅[3]

-

Molecular Weight (Labeled): ~167.99 g/mol [3]

-

Appearance: Colorless to yellow liquid[6]

-

Key Feature: As a versatile alkylating agent, it is used in various organic syntheses, including the Reformatsky reaction.[6]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of Ethyl bromoacetate-2-¹³C is as an internal standard in isotope dilution mass spectrometry. This technique is the gold standard for quantification.[1] The process involves adding a known quantity of the SIL standard to a sample at the earliest stage of preparation. The SIL standard (the "heavy" version) and the native analyte (the "light" version) are chemically identical and thus exhibit the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer.

Any sample loss during preparation will affect both the analyte and the standard equally. By measuring the ratio of the mass spectrometer signal of the native analyte to that of the SIL standard, an extremely precise and accurate quantification can be achieved, correcting for variations in sample recovery and matrix effects.

Critical Applications in Research and Development

The unique properties of ¹³C-labeled compounds make them invaluable across several research domains:

-

Drug Metabolism and Pharmacokinetics (DMPK): In ADME (Absorption, Distribution, Metabolism, and Excretion) studies, ¹³C-labeled compounds are used to trace the fate of a drug molecule in a biological system.[7][8] This allows for the unambiguous identification and quantification of metabolites.[9][10] ¹³C labels are often preferred over deuterium because the C-¹³C bond is less prone to kinetic isotope effects and the label is not susceptible to metabolic exchange, which can sometimes occur with deuterium.[8]

-

Metabolic Tracing: Researchers use ¹³C-labeled substrates to track the flow of carbon atoms through metabolic pathways, providing critical insights into diseases like cancer and diabetes.[9]

-

Proteomics: While less direct, labeled alkylating agents like Ethyl bromoacetate-2-¹³C can be used in specialized proteomics workflows, for example, to derivatize specific amino acid residues for quantification.[11]

Navigating the Commercial Supplier Landscape

Selecting a high-quality, reliable supplier is a critical first step that directly impacts experimental outcomes. The choice depends on factors such as required purity, documentation, scale, and budget.

A Logic-Driven Approach to Supplier Selection